molecular formula C13H17N3O2 B2936479 1-Benzoylpiperidine-4-carbohydrazide CAS No. 521289-77-0

1-Benzoylpiperidine-4-carbohydrazide

Cat. No.: B2936479
CAS No.: 521289-77-0
M. Wt: 247.298
InChI Key: QQOCLRWDVTVYLB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Benzoylpiperidine-4-carbohydrazide typically involves the reaction of piperidine derivatives with benzoyl chloride and hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Benzoylpiperidine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

1-Benzoylpiperidine-4-carbohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research has shown that derivatives of this compound may have potential therapeutic applications, such as anticancer and antiviral agents.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

1-Benzoylpiperidine-4-carbohydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-benzoylpiperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c14-15-12(17)10-6-8-16(9-7-10)13(18)11-4-2-1-3-5-11/h1-5,10H,6-9,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOCLRWDVTVYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of (±)-methyl 1-benzoyl-4-piperidinecarboxylate (502 mg, 2.03 mmol) in MeOH (10 mL) was added hydrazine hydrate (1.6 mL). After stirring for 24 h at rt, the reaction mixture and water (40 mL) was added. After washing with Et2O (2×20 mL), the aqueous layer was evaporated off under vacuo. The title compound was obtained as an amorphous beige solid (469 mg, 93%) in a 91.0% purity by HPLC (MaxPlot detection between 230 and 400 nm).
Quantity
502 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
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solvent
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1.6 mL
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reactant
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Name
Quantity
40 mL
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reactant
Reaction Step Three
Name
Yield
93%

Synthesis routes and methods II

Procedure details

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